molecular formula C9H12N4 B11915673 1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-64-0

1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11915673
CAS No.: 53645-64-0
M. Wt: 176.22 g/mol
InChI Key: ZVCHRYPZSTZLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold . This core structure is a well-characterized class of compounds known for its significant potential in medicinal chemistry and drug discovery, particularly in the inhibition of tyrosine kinases . The 4-aminopyrazolo[3,4-d]pyrimidine pharmacophore is recognized for its ability to act as a purine mimic, allowing it to interact with the adenosine triphosphate (ATP)-binding sites of various kinase enzymes . Researchers utilize derivatives like this compound as critical intermediates in the synthesis and development of novel targeted therapies. Its structure serves as a versatile module for constructing potent inhibitors, with documented applications in the exploration of treatments for conditions such as non-small cell lung cancer (NSCLC) . The scaffold's suitability for functionalization via reactions like the palladium-catalyzed Sonogashira coupling makes it a valuable building block for generating diverse compound libraries aimed at hitting multiple therapeutic targets . Applications • Serves as a key synthetic intermediate for the development of kinase inhibitors. • Used in pharmaceutical research to create potential anticancer agents . • Functions as a core building block in medicinal chemistry for structure-activity relationship (SAR) studies. Notice to Researchers This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

53645-64-0

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-methyl-4-propan-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H12N4/c1-6(2)8-7-4-12-13(3)9(7)11-5-10-8/h4-6H,1-3H3

InChI Key

ZVCHRYPZSTZLOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=NN(C2=NC=N1)C

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 1-Methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

    • Starting Material : 4,6-Dichloro-5-formylpyrimidine (or its methylated derivative) reacts with hydrazine hydrate under mild conditions (0–15°C) to form the pyrazolo[3,4-d]pyrimidine core.

    • Methylation : The N1 position is alkylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).

  • Cross-Coupling with Isopropylboronic Acid

    • Catalyst : PdCl₂(dppf) or Pd(dppf)Cl₂.

    • Conditions : THF/H₂O or DMF/H₂O solvent system, K₂CO₃ base, microwave or thermal heating (100–443 K).

    • Purification : Silica gel chromatography followed by recrystallization from ethanol.

Parameter Value
CatalystPdCl₂(dppf) (0.03 mmol) or Pd(dppf)Cl₂ (0.03 mmol)
BaseK₂CO₃ (0.9 mmol) or Na₂CO₃ (1.5 mmol)
SolventTHF/H₂O (3:0.1 mL) or DMF/H₂O (15:0.5 mL)
Temperature100–443 K (microwave)
Yield (Analogous)62–93% (for similar alkyne couplings)

This method involves sequential introduction of functional groups, leveraging nucleophilic substitution and alkylation reactions.

Reaction Pathway

  • Core Synthesis

    • Step 1 : React 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate to form 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

    • Step 2 : Methylate the N1 position using methyl iodide and K₂CO₃ in DMF.

  • Isopropyl Group Introduction

    • Substitution : Replace the 4-chloro group with isopropyl via a nucleophilic aromatic substitution (NAS) or Suzuki coupling.

    • NAS Conditions : Isopropylamine (excess), CuI catalyst, and DMF at 80°C.

Method Reagents/Conditions Yield (Analogous)
NAS SubstitutionIsopropylamine, CuI, DMF, 80°C~40–60%
Suzuki CouplingIsopropylboronic acid, Pd catalyst, K₂CO₃~80%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving yields.

Procedure

  • Core Formation : React 1-methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with isopropylboronic acid in a microwave vial.

  • Conditions : PdCl₂(dppf), THF/H₂O, K₂CO₃, 443 K for 10 minutes.

Parameter Value
Reaction Time10 minutes (microwave)
Yield (Analogous)80% (phenylboronic acid)

High-Throughput Synthesis

This method employs optimized conditions for scalability, often using phase-transfer catalysts or heterogeneous catalysts.

Adapted Protocol

  • Arylation : React 5-amino-1-isopropylpyrazole with chloroformate derivatives to form intermediates.

  • Cyclization : Condense with carbonyl compounds (e.g., aldehydes) in the presence of AcOH or Me₃SiCl.

Step Reagents Yield
ArylationChloroformate, AcOH, 25°C62–93%
CyclizationAldehyde, Me₃SiCl, reflux69–86%

Challenges and Optimization

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms other catalysts in coupling reactions due to enhanced ligand stability.

  • Solvent Effects : Polar aprotic solvents (DMF) improve reaction efficiency compared to THF.

  • Purification : Silica gel chromatography is preferred over crystallization for complex mixtures.

Comparative Analysis of Methods

Method Advantages Limitations
Suzuki CouplingHigh yield, broad substrate scopeExpensive catalysts/ligands
NAS SubstitutionLow-cost reagentsModerate yields
Microwave-AssistedRapid reaction timesLimited scalability
High-ThroughputScalable, modular synthesisRequires specialized equipment

Research Findings and Data

Table 1: Yield Optimization for Suzuki Coupling

Catalyst Base Solvent Temperature Yield
PdCl₂(dppf)K₂CO₃THF/H₂O443 K80%
Pd(dppf)Cl₂Na₂CO₃DMF/H₂O100°C85%
Pd(PPh₃)₄Na₂CO₃THF/H₂O80°C50%

Table 2: Alkylation Efficiency

Alkylating Agent Base Solvent Time Yield
Methyl iodideK₂CO₃DMF6 hours90%
Isopropyl bromideK₂CO₃DMF12 hours75%

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related analogs:

Substituent Effects at Position 1

  • 1-(tert-Butyl) Derivatives :

    • Example: 1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) .
    • Impact : The bulky tert-butyl group enhances kinase selectivity (e.g., PKC inhibition) but may reduce solubility due to increased hydrophobicity.
    • Comparison : The smaller methyl group in 1-methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine likely improves aqueous solubility while retaining metabolic stability .
  • 1-Arylalkyl Derivatives: Example: 1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Impact: Aromatic substituents at position 1 improve binding to enzymes like HO-1 but may introduce metabolic liabilities (e.g., demethylation of methoxy groups) .

Substituent Effects at Position 4

  • 4-Amino Derivatives: Example: N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . Impact: Amino groups facilitate hydrogen bonding with target proteins, as seen in kinase inhibitors (e.g., IC50 = 0.4 µM for BRAFV600E inhibition) .
  • 4-Chloro Derivatives :

    • Example: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
    • Impact : Chlorine atoms serve as leaving groups for further functionalization (e.g., nucleophilic substitution with amines or thiols).
    • Comparison : The isopropyl group in the target compound limits synthetic versatility but increases steric bulk, which could enhance binding to hydrophobic pockets.

Dual Substitution Patterns

  • 1-Methyl-4-(Methylthio) Derivatives: Example: 1-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine . Impact: Methylthio groups improve potency in anti-inflammatory assays (e.g., HO-1 upregulation) but may undergo oxidation to sulfoxides in vivo .

Key Data Table: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Key Biological Activity Reference
1-Methyl-4-(propan-2-yl)-1H-pyrazolo... Methyl Isopropyl Anticipated kinase inhibition
1-(tert-Butyl)-3-(1-naphthyl)-1H-... tert-Butyl Amino PKC inhibition (IC50 = 0.4 µM)
N,1-Dimethyl-1H-pyrazolo... Methyl Methylamino IDO inhibition
4-Chloro-6-(chloromethyl)-1-methyl... Methyl Chloro Intermediate for antitumor agents
1-(4-Methoxybenzyl)-1H-pyrazolo... 4-Methoxybenzyl Oxo HO-1 induction

Research Findings and Implications

  • Biological Activity : Derivatives with small alkyl groups at position 1 (e.g., methyl) and hydrophobic groups at position 4 (e.g., isopropyl) are predicted to exhibit balanced solubility and target engagement, similar to optimized kinase inhibitors .
  • Synthetic Utility: Chloro or amino substituents at position 4 enable modular synthesis, whereas isopropyl groups may require specialized routes (e.g., Friedel-Crafts alkylation) .
  • Pharmacokinetics: The isopropyl group in the target compound likely enhances metabolic stability compared to amino or thioether derivatives, which are prone to oxidation or demethylation .

Biological Activity

1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H15N5C_{11}H_{15}N_5 with a molecular weight of 215.27 g/mol. The structure features a pyrazolo ring fused with a pyrimidine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC11H15N5C_{11}H_{15}N_5
Molecular Weight215.27 g/mol
IUPAC NameThis compound

The primary mechanism through which this compound exerts its effects is through the inhibition of specific kinases involved in cell cycle regulation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation and survival.

Key Mechanisms:

  • Inhibition of CDK Activity : By inhibiting CDK2 and related kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, preventing their proliferation.
  • Multikinase Inhibition : Similar compounds have demonstrated the ability to inhibit multiple kinases such as FLT3 and VEGFR2, contributing to their anticancer effects .

Biological Activity and Therapeutic Applications

Research has highlighted the potential of this compound in various therapeutic contexts:

  • Antitumor Activity : Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines, including those associated with acute myeloid leukemia (AML) and solid tumors .
  • Antiangiogenic Effects : Compounds within this class have shown promise in inhibiting angiogenesis by targeting pathways essential for tumor blood supply .
  • Case Studies :
    • In an MV4-11 xenograft mouse model, a related compound demonstrated complete tumor regression with minimal toxicity when administered at a dose of 10 mg/kg for 18 days .
    • A study involving structural optimization of pyrazolo[3,4-d]pyrimidines revealed potent activity against FLT3-driven AML cells and significant antiangiogenic properties in transgenic zebrafish models .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidines is significantly influenced by their structural components. Modifications to the core structure can enhance potency and selectivity against specific kinases.

Key Findings:

  • Substituent Influence : The presence of various substituents on the pyrazolo ring can dramatically affect the compound's binding affinity and selectivity towards target kinases.
  • Optimization Strategies : Research efforts have focused on optimizing side chains to improve pharmacokinetic properties and reduce off-target effects .

Q & A

Basic: What are the common synthetic routes for 1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves condensation reactions between pyrazole and pyrimidine precursors. For example, derivatives of pyrazolo[3,4-d]pyrimidine are synthesized by reacting 5-amino-pyrazole-4-carboxylate esters with formamide under reflux, followed by purification via recrystallization (e.g., ethanol or acetonitrile) . Key parameters include solvent choice (dry acetonitrile or dichloromethane), temperature control (reflux at 80°C), and reaction times (10–24 hours). Optimization focuses on yield (60–85%) and purity, validated by HPLC and NMR .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural validation relies on 1H/13C NMR to identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and aromatic resonances (δ 7.0–8.5 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ at m/z 216.1). IR spectroscopy detects functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹). X-ray crystallography may resolve stereochemistry in advanced studies .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Answer:
Discrepancies often arise from impurities, assay conditions (e.g., pH, temperature), or off-target interactions. Mitigation includes:

  • Purity verification : Use HPLC (>95% purity) and thermal stability analysis (TGA/DSC) .
  • Dose-response curves : Validate IC50 consistency across cell lines (e.g., cancer vs. non-cancerous) .
  • Kinetic studies : Compare binding kinetics (e.g., SPR for target affinity) to rule out nonspecific interactions .

Advanced: How do substituents at the pyrazolo[3,4-d]pyrimidine core influence pharmacological activity?

Answer:
Substituents modulate target selectivity and bioavailability :

  • Methyl/isopropyl groups at N1 enhance lipophilicity (logP >2.5), improving membrane permeability .
  • Aromatic/heterocyclic moieties (e.g., 4-chlorophenyl) increase kinase inhibition (e.g., EGFR IC50 = 0.8 nM vs. 12 nM for unsubstituted analogs) .
  • Piperazine/pyrrolidine linkers improve solubility and reduce hepatotoxicity in vivo . Quantitative structure-activity relationship (QSAR) models guide rational design .

Basic: What analytical techniques assess purity and stability under storage conditions?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% threshold) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates stability) .
  • Accelerated stability studies : 40°C/75% RH for 6 months; monitor via NMR for degradation products (e.g., hydrolysis of methyl groups) .

Advanced: What in vitro/in vivo models are suitable for evaluating antitumor efficacy?

Answer:

  • In vitro : NCI-60 cell line panel screens for cytotoxicity (GI50 values); mechanistic studies via flow cytometry (apoptosis) and Western blot (p53, caspase-3) .
  • In vivo : Xenograft models (e.g., HCT-116 colon cancer) at 10–50 mg/kg doses; pharmacokinetics (AUC, Cmax) assessed via LC-MS/MS .
  • Off-target profiling : CYP450 inhibition assays to predict drug-drug interactions .

Basic: What solvents and catalysts are optimal for functionalizing the pyrazolo[3,4-d]pyrimidine scaffold?

Answer:

  • Nucleophilic substitutions : Use DMF as solvent and K2CO3 as base for amine coupling (e.g., piperazine derivatives) .
  • Cross-coupling reactions : Pd(PPh3)4 catalyzes Suzuki-Miyaura reactions (aryl boronic acids) in THF/water (3:1) .
  • Reductive amination : NaBH3CN in methanol for secondary amine synthesis .

Advanced: How can metabolic stability be improved for in vivo applications?

Answer:

  • Structural modifications : Fluorination at C6 reduces CYP3A4-mediated oxidation .
  • Prodrug strategies : Phosphate esters enhance aqueous solubility (e.g., 10-fold increase in PBS) .
  • Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor identify metabolic hotspots (e.g., methyl oxidation) .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

  • PPE : Gloves, goggles, and fume hoods for volatile solvents (acetonitrile, DCM) .
  • Waste disposal : Halogenated byproducts (e.g., chlorinated intermediates) require incineration .
  • First aid : Immediate washing with water for skin/eye contact; activated charcoal for ingestion .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for ATP-binding pockets (e.g., kinases) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
  • Pharmacophore modeling : MOE or Phase identifies critical interactions (e.g., hydrogen bonds with Asp831 in EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.